molecular formula C6H5BrFNO2S B1406957 3-Bromo-4-fluorobenzenesulfonamide CAS No. 1446237-76-8

3-Bromo-4-fluorobenzenesulfonamide

Cat. No. B1406957
CAS RN: 1446237-76-8
M. Wt: 254.08 g/mol
InChI Key: PGFDCBQJDNZLPD-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorobenzenesulfonamide is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .


Synthesis Analysis

The compound 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, which is similar to 3-Bromo-4-fluorobenzenesulfonamide, is synthesized by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .


Molecular Structure Analysis

The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results . DFT is also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule .


Chemical Reactions Analysis

The compound 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .


Physical And Chemical Properties Analysis

The Gibbs free energy of the compound is -2346961.21 kcal/mol, the relative Gibbs free energy is 0.0314 kcal/mol, and the Boltzmann weighting factor is 19.72% .

Scientific Research Applications

Molecular Structure and Spectroscopy

  • A theoretical study on para-halogen benzenesulfonamides, including 4-bromobenzenesulfonamide, highlights their structural properties using ab initio Hartree–Fock and density functional theory. The study compares vibrational frequencies and NMR chemical shifts with experimental data, indicating the impact of halogen substituents on benzenesulfonamides bands in spectra (Karabacak, Cinar, Çoruh, & Kurt, 2009).

Fluorination Reactions

  • Research on N-fluorobenzenesulfonamides, including variants with different substituents, demonstrates their role in enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes. This indicates their potential in synthesizing 3-fluoro-2-oxindoles, showcasing the importance of substituent tuning in fluorination reactions (Wang, Li, Hu, Yang, Wu, & He, 2014).

Photodynamic Therapy Applications

  • A study on new zinc phthalocyanine substituted with benzenesulfonamide derivative groups demonstrates its high singlet oxygen quantum yield. This suggests its potential as a Type II photosensitizer in treating cancer through photodynamic therapy, highlighting the importance of benzenesulfonamide derivatives in medicinal applications (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition Studies

  • A study on the binding of 4-fluorobenzenesulfonamide to human carbonic anhydrases suggests its role as an inhibitor, with stoichiometry of two moles of inhibitor bound per mole of enzyme. This research contributes to understanding the interaction between such inhibitors and enzymes, relevant in biomedical research (Dugad & Gerig, 1988).

Anti-Coagulation Properties

  • Benzenesulfonamide derivatives, including halogenated compounds, exhibit significant anti-coagulant properties. This research indicates the potential of these derivatives in developing new drugs for cardiovascular diseases and diabetes-related complications (Markowicz-Piasecka, Sikora, Zajda, & Huttunen, 2019).

Mechanism of Action

Target of Action

3-Bromo-4-fluorobenzenesulfonamide is a type of sulfonamide, a class of compounds that have been used as antibacterial drugs for decades . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various biological processes, making 3-Bromo-4-fluorobenzenesulfonamide a potentially effective therapeutic agent.

Mode of Action

The interaction of 3-Bromo-4-fluorobenzenesulfonamide with its targets involves competitive antagonism and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . This interaction results in the inhibition of bacterial growth, thereby exhibiting its antibacterial properties.

Biochemical Pathways

The action of 3-Bromo-4-fluorobenzenesulfonamide affects the biochemical pathway of folic acid synthesis in bacteria . By inhibiting this pathway, the compound prevents the production of DNA in bacteria, leading to their inability to reproduce and grow. The downstream effects of this action include the reduction of bacterial populations, contributing to the treatment of bacterial infections.

Pharmacokinetics

It is known that sulfonamides, in general, have high gi absorption . They are also known to be BBB permeant, indicating that they can cross the blood-brain barrier . These properties impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.

Result of Action

The molecular and cellular effects of 3-Bromo-4-fluorobenzenesulfonamide’s action primarily involve the inhibition of bacterial DNA synthesis . This results in the prevention of bacterial growth and reproduction at the cellular level. Consequently, this leads to a reduction in bacterial populations, contributing to the alleviation of bacterial infections.

Safety and Hazards

The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

3-bromo-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFDCBQJDNZLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluorobenzenesulfonamide

Synthesis routes and methods

Procedure details

A solution of 3-bromo-4-fluorobenzenesulfonyl chloride (1 g, 3.3 mmol, 90% pure) stirred at 0° C. in THF (15 ml) and DCM (5 ml) was treated with aqueous ammonium hydroxide (28%) by dropwise addition over 15 min. After stirring at 0° C. for 210 min, the mixture was acidified (pH=1) by addition of 1 N HCl (aq). After the mixture was concentrated in vacuo to near dryness, it was treated with water (50 ml), sonicated for 3 min and filtered. After the filter cake was washed sequentially with water (50 ml) and hexanes (100 ml), it was dried in vacuo to afford the title compound (503 mg, 60%) as a white solid which was carried forward without purification. LCMS (M−H)−=253.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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